molecular formula C7H11N3 B1291724 N2,N2-dimethylpyridine-2,4-diamine CAS No. 90008-36-9

N2,N2-dimethylpyridine-2,4-diamine

Cat. No. B1291724
CAS RN: 90008-36-9
M. Wt: 137.18 g/mol
InChI Key: MTQLMFXHGFWFIX-UHFFFAOYSA-N
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Description

The compound of interest, N2,N2-dimethylpyridine-2,4-diamine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as precursors or intermediates in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices. The dimethylpyridine-2,4-diamine structure suggests the presence of two amine groups attached to the pyridine ring, which could potentially participate in various chemical reactions and form coordination complexes with metals.

Synthesis Analysis

The synthesis of related pyridine derivatives can involve various strategies, including condensation reactions, as seen in the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1). In this process, a methanolic solution of L1 reacts with Cu(NO3)2.3H2O in the presence of air, leading to the formation of a green solid with a complex copper structure . This synthesis route highlights the reactivity of pyridine derivatives and their ability to form C-C bonds in the presence of metal ions.

Molecular Structure Analysis

Pyridine derivatives can exhibit various molecular geometries and bonding patterns. For instance, the copper complex derived from L2 displays a mer-N3O3 environment and a distorted trigonal-bipyramidal geometry . In another example, the coordination of azide ions with nickel in the presence of 2,2-dimethylpropane-1,3-diamine results in a complex with a monoclinic crystal system . These examples demonstrate the versatility of pyridine derivatives in forming diverse molecular structures with different metal ions.

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, including base pairing and hydrogen bonding. Salts derived from bisguanidine pyridine diamine compounds exhibit base pairing via protonated pyridine nitrogen atoms, forming N-H...N hydrogen bonds . This indicates that pyridine derivatives can act as both hydrogen bond donors and acceptors, which is crucial for their reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the twist of the nitramino group with respect to the pyridyl ring in N-methyl-N-(4-pyridyl)-nitramine leads to an increase in the C-N bond length, affecting the compound's spectral properties . The susceptibility of pyridine derivatives to rearrangement reactions, as seen in the transformation of nitramine to 4-(N-methylamino)-3-nitropyridine, is also a notable chemical property . These properties are essential for understanding the behavior of pyridine derivatives in various environments and their potential applications.

Scientific Research Applications

  • Summary of the Application: N2,N2-dimethylpyridine-2,4-diamine derivatives have been designed and synthesized for their potential use as inhibitors of Cyclin-Dependent Kinase 6 (CDK6), a protein kinase that plays a crucial role in cell cycle regulation . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
  • Methods of Application or Experimental Procedures: The compounds were synthesized and their anti-proliferative activities were evaluated against cancer cells. The CDK6 inhibitory activities of these compounds were also tested . The most potent compound showed superior antitumor activities compared to the positive control palbociclib, a CDK4/6 inhibitor .
  • Results or Outcomes: The most potent compound showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .

Safety And Hazards

“N2,N2-dimethylpyridine-2,4-diamine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLMFXHGFWFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-dimethylpyridine-2,4-diamine

CAS RN

90008-36-9
Record name 2-N,2-N-dimethylpyridine-2,4-diamine
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